Stereochemical Configuration as a Determinant of Dopamine Transporter Binding Affinity
The (S,S) absolute configuration of the target compound is predicted, on the basis of established structure–activity relationships for α-PVP enantiomers, to confer a distinct DAT interaction profile compared to the (R,R) or racemic forms. In direct head-to-head studies of the structurally related α-PVP scaffold, the S-enantiomer demonstrated substantially greater DAT inhibition potency; however, no direct measurement exists for the target compound itself [1]. This evidence is therefore classified as cross-study comparable, extrapolated from the α-PVP enantiomeric pair.
| Evidence Dimension | DAT inhibition (IC₅₀) for α-PVP enantiomers as a proxy for stereochemical impact |
|---|---|
| Target Compound Data | No direct experimental data available for (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride |
| Comparator Or Baseline | S-αPVP DAT IC₅₀ = 207 µM; R-αPVP DAT IC₅₀ = 628 µM [1] |
| Quantified Difference | Approximately 3-fold lower IC₅₀ for the S-enantiomer relative to the R-enantiomer in the α-PVP series |
| Conditions | Human dopamine transporter (hDAT) inhibition assay in transfected HEK293 cells |
Why This Matters
The documented 3-fold potency difference between enantiomers in the α-PVP series underscores that stereochemical identity is not a minor specification but a primary determinant of pharmacological activity, making the (S,S) configuration a critical procurement parameter.
- [1] Hirani, S. et al. (2024) 'Persistent binding at dopamine transporters determines psychostimulant effects of α-PVP enantiomers', Proceedings of the National Academy of Sciences, 121(8), e2315083121. View Source
